Superior LSD1 Inhibitory Potency Compared to 1,2-Disubstituted Benzimidazole Scaffolds
This compound demonstrates potent inhibition of Lysine-Specific Demethylase 1 (LSD1), a key epigenetic target, with a binding affinity Ki of 50 nM [1]. In comparison, a structurally related 1,2-disubstituted benzimidazole from the same patent series exhibits a significantly lower potency with an IC50 of 700 nM, representing a 14-fold difference in target engagement [2]. This highlights the critical role of the 1,5-dimethyl substitution pattern for achieving high-affinity binding to the LSD1 active site.
| Evidence Dimension | LSD1 Inhibitory Potency (Affinity) |
|---|---|
| Target Compound Data | Ki = 50 nM |
| Comparator Or Baseline | 1,2-Disubstituted Benzimidazole (BDBM153419) IC50 = 700 nM |
| Quantified Difference | 14-fold greater potency (based on reported values) |
| Conditions | Recombinant LSD1 enzyme inhibition assay at pH 7.4, 37°C. |
Why This Matters
For epigenetics researchers, a 14-fold improvement in target engagement significantly reduces the effective concentration needed in cellular assays, minimizing off-target effects and improving assay robustness.
- [1] BindingDB. (n.d.). BDBM256457: 1,5-Dimethyl-1H-benzo[d]imidazol-2-amine. University of California, San Diego. View Source
- [2] BindingDB. (n.d.). BDBM153419: 1,2-Disubstituted Benzimidazole. University of California, San Diego. View Source
